

# The Multifaceted Chemistry of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **lactose octaacetate**, a peracetylated derivative of lactose. This document explores its chemical synonyms, physicochemical properties, synthesis methodologies, and its emerging role in pharmaceutical development, particularly as a functional excipient. Detailed experimental protocols and quantitative data are presented to support researchers in their laboratory work.

# **Nomenclature and Synonyms**

**Lactose octaacetate** is known by a variety of chemical names and synonyms, which are crucial for comprehensive literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers for Lactose Octaacetate



Туре	Identifier	
Common Name	Lactose Octaacetate	
Systematic Name	4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose[1]	
Alternative Names	Peracetylated lactose, Octa-O-acetyl-D-lactose, Lactose peracetate, β-Octaacetyllactose[1][2]	
IUPAC Name	(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5- [[(2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6- (acetoxymethyl)tetrahydro-2H-pyran-2- yl]oxy]tetrahydro-2H-pyran-2,3,4-triyl Triacetate[3]	
CAS Numbers	23973-20-8, 6291-42-5[2][4]	
Molecular Formula	C28H38O19[4]	
Molecular Weight	678.59 g/mol [4]	

# **Physicochemical Properties**

The acetylation of lactose's hydroxyl groups significantly alters its physical and chemical properties, most notably increasing its hydrophobicity. A summary of its key physicochemical data is provided below.

Table 2: Physicochemical Data of Lactose Octaacetate



Property	Value	Conditions
Melting Point	75-78 °C[4]	Not specified
Optical Rotation [α]D	-4.5°[5]	c=1, Chloroform
Solubility	Soluble in chloroform[6]	Not specified
TLC Rf Value	0.74[1]	Mobile Phase: Ethyl acetate/methanol/water (17:2:1, v/v/v)
UV-Vis λmax	209 nm[1]	In Methanol
210 nm[1]	In Ethanol	_
213 nm (shoulder at 221 nm) [1]	In Acetonitrile	_

## **Synthesis and Characterization**

**Lactose octaacetate** is typically synthesized by the acetylation of lactose using acetic anhydride. Both conventional heating and microwave-assisted methods have been reported, with the latter offering a greener and more efficient route.

## **Experimental Protocol: Microwave-Assisted Synthesis**

This protocol describes a rapid and efficient synthesis of **lactose octaacetate** using microwave irradiation.

#### Materials:

- D-(+)-Lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate
- 95% Ethanol (for recrystallization)
- Distilled water



#### Procedure:

- In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm<sup>3</sup> (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[1]
- Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[1]
- After irradiation, pour the reaction mixture into 200 cm<sup>3</sup> of an ice-water mixture and stir.[1]
- Allow the mixture to stand at 4°C for 12 hours to facilitate the precipitation of the product.[1]
- Filter the white solid precipitate under vacuum and wash thoroughly with distilled water.[1]
- Purify the crude product by recrystallization from 95% ethanol.[1]
- Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[1]

Expected Yield: 85-90%[1]

#### **Characterization Methods**

The successful synthesis and purity of **lactose octaacetate** can be confirmed using various analytical techniques.

- Thin-Layer Chromatography (TLC): As described in Table 2, TLC can be used to monitor the reaction progress and assess the purity of the final product. The spots can be visualized by spraying with a 10% sulfuric acid solution in methanol followed by heating.[1]
- Spectroscopy:
  - $\circ$  ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the acetyl groups around  $\delta$  2.0-2.2 ppm and the sugar backbone protons between  $\delta$  3.5-5.5 ppm.
  - $\circ$  <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>): The carbon NMR spectrum displays signals for the carbonyl carbons of the acetyl groups around  $\delta$  169-171 ppm and the sugar carbons between  $\delta$  60-100 ppm.



• FT-IR (KBr): The infrared spectrum will show strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740-1750 cm<sup>-1</sup>) and the C-O stretching of the acetyl groups (around 1230 cm<sup>-1</sup>). The broad -OH band of lactose will be absent.

# **Applications in Research and Drug Development**

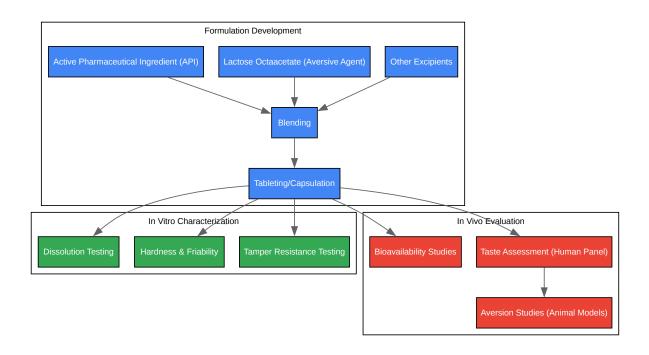
**Lactose octaacetate**'s distinct bitter taste has led to its investigation and use in various pharmaceutical applications, primarily as a functional excipient.

### **Aversive Agent in Abuse-Deterrent Formulations**

The pronounced bitterness of **lactose octaacetate** makes it a valuable tool in the development of abuse-deterrent formulations (ADFs) for opioid medications and other drugs with abuse potential.[7][8] The incorporation of a bitter agent is intended to discourage oral misuse (e.g., chewing) or tampering for alternative routes of administration (e.g., crushing and snorting).

Logical Workflow for Developing an Abuse-Deterrent Formulation with Lactose Octaacetate





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Caption: Workflow for developing abuse-deterrent formulations.

# Interaction with Bitter Taste Receptors (TAS2Rs) and Signaling Pathway

The bitter taste of compounds like **lactose octaacetate** is mediated by a family of G-protein coupled receptors known as Taste 2 Receptors (TAS2Rs).[1] There are 25 known functional TAS2Rs in humans, each with a distinct or overlapping range of activating ligands. While the specific TAS2R(s) that **lactose octaacetate** interacts with have not been definitively identified, the general signaling pathway for bitter taste perception is well-established.



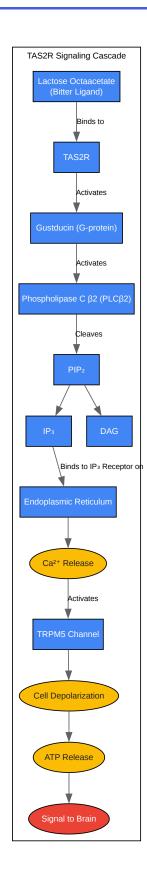




Upon binding of a bitter agonist, such as **lactose octaacetate**, to a TAS2R, a conformational change in the receptor activates the associated heterotrimeric G-protein, gustducin. This initiates a downstream signaling cascade culminating in the release of neurotransmitters that signal bitterness to the brain.

Bitter Taste (TAS2R) Signaling Pathway





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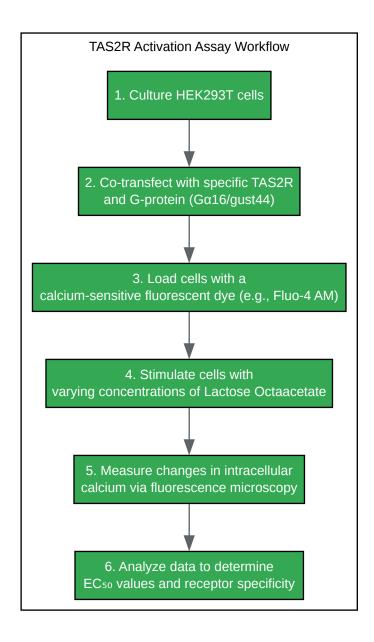
Caption: The TAS2R signaling pathway for bitter taste.



## **Experimental Workflow: In Vitro TAS2R Activation Assay**

To identify the specific TAS2R(s) that **lactose octaacetate** activates, a cell-based calcium imaging assay can be employed. This is a common method for deorphanizing taste receptors.

Experimental Workflow for TAS2R Deorphanization



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Caption: Workflow for TAS2R activation assay.



#### Conclusion

Lactose octaacetate is a versatile molecule with well-defined chemical properties and straightforward synthesis routes. Its prominent bitter taste, a consequence of its interaction with TAS2R proteins, has opened up new avenues for its application in pharmaceutical sciences, particularly in the development of abuse-deterrent drug formulations. The experimental protocols and data presented in this guide are intended to facilitate further research into the biological activities and formulation applications of this interesting peracetylated carbohydrate. Future studies aimed at identifying the specific TAS2R subtypes activated by lactose octaacetate will provide a more complete understanding of its sensory properties and could lead to the rational design of novel taste modulators.

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- To cite this document: BenchChem. [The Multifaceted Chemistry of Lactose Octaacetate: A
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  [https://www.benchchem.com/product/b7796855#synonyms-for-lactose-octaacetate-e-g-peracetylated-lactose]



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